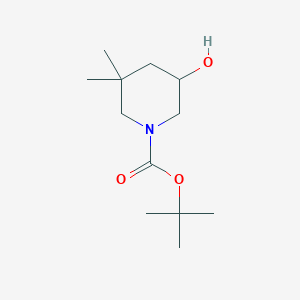

Tert-butyl 5-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Description

tert-Butyl 5-hydroxy-3,3-dimethylpiperidine-1-carboxylate (CAS 1189570-45-3) is a piperidine-derived compound with a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl substituent at the 5-position, and two methyl groups at the 3,3-positions. Its molecular formula is C₁₂H₂₃NO₃, with a molecular weight of 229.32 g/mol . This compound is stereochemically defined as the (5R)-enantiomer, a critical feature for its biological interactions . It is classified as a Protein Degrader Building Block, indicating its utility in medicinal chemistry for designing proteolysis-targeting chimeras (PROTACs) or other bioactive molecules . The Boc group enhances solubility and stability, while the hydroxy group enables hydrogen bonding, influencing its pharmacokinetic and physicochemical properties .

Properties

IUPAC Name |

tert-butyl 5-hydroxy-3,3-dimethylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-9(14)6-12(4,5)8-13/h9,14H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWSNKPDUUDKOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN(C1)C(=O)OC(C)(C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-hydroxy-3,3-dimethylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 3,3-dimethylpiperidine-1-carboxylate with a suitable hydroxylating agent. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include tert-butyl hydroperoxide and catalysts such as titanium isopropoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-hydroxy-3,3-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Enzyme Inhibition

Tert-butyl 5-hydroxy-3,3-dimethylpiperidine-1-carboxylate has been studied for its potential as an inhibitor of various enzymes. For example, it has been investigated in the context of inhibiting β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. Research indicates that modifications to the compound can enhance its potency against these enzymes, making it a valuable candidate for developing new antibacterial agents .

2. Neuroprotective Effects

Recent studies have explored the neuroprotective properties of related compounds that share structural similarities with this compound. These compounds have shown promise in protecting neuronal cells from damage caused by amyloid-beta peptides, which are implicated in Alzheimer's disease. The ability of these compounds to inhibit amyloidogenesis suggests that this compound could play a role in neurodegenerative disease therapies .

Synthesis and Use as a Building Block

This compound serves as an important building block in organic synthesis. Its derivatives can be synthesized through various methods involving reactions with different reagents under controlled conditions. For instance:

These synthetic pathways highlight the compound's versatility and its potential utility in creating novel pharmaceutical agents.

Case Study 1: Inhibition of β-Lactamase

In one study, this compound was modified to improve its binding affinity to the active site of NDM-1 β-lactamase. The results demonstrated that certain modifications led to a significant increase in inhibition potency compared to unmodified compounds. This finding underscores the importance of structural optimization in drug design .

Case Study 2: Neuroprotective Activity

Another study investigated a series of piperidine derivatives, including those based on this compound. The research focused on their ability to reduce oxidative stress and inflammation in astrocytes exposed to amyloid-beta. The results indicated that some derivatives exhibited moderate protective effects against cell death, suggesting potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of tert-butyl 5-hydroxy-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

tert-Butyl 5-Amino-3,3-dimethylpiperidine-1-carboxylate

- Molecular Formula : C₁₂H₂₄N₂O₂

- Key Difference: Replaces the hydroxyl group with an amino (-NH₂) group at the 5-position.

- Impact: The amino group increases basicity and enables nucleophilic reactions (e.g., amide coupling), unlike the hydroxy group, which participates in hydrogen bonding . Reduced polarity compared to the hydroxy analog may affect membrane permeability .

- Applications : Serves as an intermediate for synthesizing urea or sulfonamide derivatives in drug discovery .

tert-Butyl 4-Hydroxy-4-[5-(trifluoromethyl)pyridin-3-yl]piperidine-1-carboxylate

- Key Difference : Features a trifluoromethylpyridine substituent at the 4-position.

- Impact: The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity .

Stereochemical and Substituent Variations

(3R,5S)-tert-Butyl 3-Amino-5-methylpiperidine-1-carboxylate

- CAS : 1860012-52-7

- Key Differences: Methyl group at the 5-position instead of hydroxyl. Amino group at the 3-position.

- Impact :

(3S,5R)-tert-Butyl 3-Amino-5-(trifluoromethyl)piperidine-1-carboxylate

- CAS : 1240585-46-9

- Key Difference : Trifluoromethyl group at the 5-position.

- Impact :

Physical and Chemical Properties

Notes:

Biological Activity

Tert-butyl 5-hydroxy-3,3-dimethylpiperidine-1-carboxylate is a piperidine derivative that has garnered interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant studies.

Chemical Structure and Properties

This compound features a tert-butyl group, a hydroxyl group at the 5-position of the piperidine ring, and a carboxylate functionality. This unique structure contributes to its reactivity and interaction with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C₁₃H₁₉N₁O₃ |

| Molecular Weight | 239.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1000894-83-6 |

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The hydroxyl group enhances its solubility and potential for hydrogen bonding, which may facilitate interactions with biological macromolecules such as proteins and nucleic acids.

Key Mechanisms:

- Enzyme Inhibition : Similar piperidine derivatives have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission pathways .

- Receptor Modulation : Compounds with similar structures have been investigated for their effects on muscarinic acetylcholine receptors, potentially influencing cell proliferation and apoptosis .

Biological Activities

Research indicates that piperidine derivatives exhibit a wide range of biological activities, including:

- Antidepressant Effects : Some studies suggest that modifications in the piperidine structure can lead to compounds with antidepressant properties.

- Anticancer Activity : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential for development as anticancer agents .

- Antimicrobial Properties : Piperidine derivatives have been evaluated for their antibacterial and antifungal activities, showing promise against several pathogens .

Case Studies

- Cytotoxicity Study : A study investigated the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity compared to standard treatments like bleomycin .

- Cholinesterase Inhibition : Research focused on the inhibitory effects of related compounds on AChE and BChE revealed IC50 values that suggest moderate potency. These findings highlight the potential for developing new cholinergic agents based on this scaffold .

Q & A

Q. What are the key synthetic routes for Tert-butyl 5-hydroxy-3,3-dimethylpiperidine-1-carboxylate?

The synthesis typically involves sequential functionalization of the piperidine ring. A common approach includes:

- Alkylation : Introducing the tert-butyl ester group via reaction with Boc anhydride under basic conditions (e.g., NaH in THF).

- Hydroxylation : Oxidation or hydroxylation at the 5-position using reagents like m-CPBA or catalytic OsO₄ with NMO.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the product with ≥97% purity .

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, NaH, THF, 0°C → RT | 85–90 | |

| Hydroxylation | m-CPBA, DCM, RT, 12h | 70–75 | |

| Purification | Silica gel, Hexane:EtOAc (3:1) | – |

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., δ ~1.4 ppm for tert-butyl protons, δ ~3.8 ppm for hydroxy-bearing CH).

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves stereochemistry and hydrogen-bonding networks. For example, puckering parameters (Cremer-Pople coordinates) quantify ring conformation .

- Mass Spectrometry : ESI-MS (m/z 229.32 [M+H]⁺) validates molecular weight .

Q. Table 2: Representative NMR Data

| Proton Position | H δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Tert-butyl (C(CH₃)₃) | 1.42 | s | |

| C5-OH | 3.78 | br s | |

| Piperidine CH₂ | 2.60–1.90 | m |

Q. What are the primary applications of this compound in medicinal chemistry research?

- Building Block : Used to synthesize bioactive molecules (e.g., kinase inhibitors) via Suzuki coupling or amide bond formation .

- Conformational Studies : The rigid piperidine scaffold aids in studying target-ligand interactions, particularly for GPCRs .

- Prodrug Design : The Boc group enhances solubility for in vitro assays, while enzymatic cleavage releases active moieties .

Advanced Research Questions

Q. What strategies resolve stereochemical inconsistencies in derivatives of this compound?

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA (hexane:IPA 90:10).

- VCD Spectroscopy : Validates absolute configuration by comparing experimental and computed spectra.

- Computational Modeling : Density Functional Theory (DFT) calculates puckering amplitudes (e.g., Cremer-Pople parameters) to predict stable conformers .

Q. Table 3: Resolution Methods

| Method | Resolution Criteria | Reference |

|---|---|---|

| Chiral HPLC | Enantiomeric excess (ee) ≥99% | |

| VCD/DFT | ΔEnergy <1 kcal/mol for conformers |

Q. How can reaction conditions be optimized to enhance synthetic yield?

- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading. For example, increasing reaction temperature from 25°C to 40°C improves hydroxylation yield by 15% .

- Catalyst Screening : Transition metals (e.g., Pd/C for hydrogenation) reduce side reactions.

- In-line Analytics : Use FTIR or ReactIR to monitor reaction progress in real time .

Q. What methodologies analyze hydrogen-bonding interactions in crystalline states?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.